molecular formula C12H9Br2NO2 B13657039 Ethyl 3,7-dibromoquinoline-2-carboxylate

Ethyl 3,7-dibromoquinoline-2-carboxylate

Cat. No.: B13657039
M. Wt: 359.01 g/mol
InChI Key: BVXUKWNTIPXDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,7-dibromoquinoline-2-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,7-dibromoquinoline-2-carboxylate typically involves the bromination of quinoline derivatives. One common method is the bromination of ethyl quinoline-2-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,7-dibromoquinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminoquinoline derivatives, while oxidation can produce quinoline N-oxides .

Scientific Research Applications

Ethyl 3,7-dibromoquinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3,7-dibromoquinoline-2-carboxylate and its derivatives involves interactions with specific molecular targets. For instance, in medicinal chemistry, these compounds may inhibit enzymes or receptors involved in disease pathways. The bromine atoms can enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloroquinoline-3-carboxylate
  • Ethyl 6-chloroquinoline-2-carboxylate
  • Ethyl 3-bromoquinoline-2-carboxylate

Uniqueness

Ethyl 3,7-dibromoquinoline-2-carboxylate is unique due to the presence of two bromine atoms at specific positions on the quinoline ring. This structural feature can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C12H9Br2NO2

Molecular Weight

359.01 g/mol

IUPAC Name

ethyl 3,7-dibromoquinoline-2-carboxylate

InChI

InChI=1S/C12H9Br2NO2/c1-2-17-12(16)11-9(14)5-7-3-4-8(13)6-10(7)15-11/h3-6H,2H2,1H3

InChI Key

BVXUKWNTIPXDBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.